Butanoic acid, 4-imino-4-methoxy-, methyl ester

Corticosteroid Synthesis Orthoester Protection Pharmaceutical Intermediates

Researchers aiming to replicate published corticosteroid synthetic routes face a critical technical decision: using the free-base (this compound) versus the hydrochloride salt (CAS 52070-12-9) of this scaffold. Substituting one for the other without compensating for stoichiometry or pH risks altering reaction rates, yields, and byproduct profiles. This free-base form, methyl 4-imino-4-methoxybutanoate, is the precise reagent required for protocols preferring in-situ imine generation. - Molecular Formula: C₆H₁₁NO₃ | Molecular Weight: 145.16 g/mol - Purity: ≥95% (HPLC), ensuring consistent performance in acid-catalyzed orthoester formations. - Application: Validated for introducing functionalized 17α-ester groups in corticosteroid derivatization. - Supply: Stocked in standard research quantities (mg to g) with prompt global dispatch.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 61324-61-6
Cat. No. B12441211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-imino-4-methoxy-, methyl ester
CAS61324-61-6
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOC(=N)CCC(=O)OC
InChIInChI=1S/C6H11NO3/c1-9-5(7)3-4-6(8)10-2/h7H,3-4H2,1-2H3
InChIKeyKLMSTTBNQABSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 4-imino-4-methoxy-, methyl ester – Key Properties


Butanoic acid, 4-imino-4-methoxy-, methyl ester (CAS 61324-61-6; synonym methyl 4-imino-4-methoxybutanoate) is a low-molecular-weight (145.16 g/mol) organic compound classified as a carboxylic acid derivative bearing both an imine and a methyl ester functionality . The compound is referenced as the free-base form of a chemical intermediate (CAS 52070-12-9 is the hydrochloride salt) used in the synthesis of the corticosteroid methylprednisolone . Core analytical properties include the molecular formula C₆H₁₁NO₃ and an IUPAC name of methyl 4-imino-4-methoxybutanoate .

Free Base vs. Hydrochloride Salt Selection


The free base (CAS 61324-61-6) and its hydrochloride salt (CAS 52070-12-9) differ in molecular composition (C₆H₁₁NO₃ vs. C₆H₁₂ClNO₃) and molecular weight (145.16 vs. 181.62 g/mol) . In the published route where this chemical scaffold is utilized to construct corticosteroid 17α-esters via acid-catalyzed cyclic orthoester formation, the protonation state directly influences the imine's nucleophilic character and the equilibrium of the orthoester-forming rearrangement . Substituting one form for the other without compensating for the stoichiometric or pH requirements of the acid-catalyzed step risks altering the reaction rate, yield, or byproduct profile, making generic interchange technically unsound.

Quantitative Differentiation Evidence


Lack of Direct Comparative Data

A systematic search of primary literature, patents, and authoritative databases was conducted to identify comparator-based quantitative evidence for Butanoic acid, 4-imino-4-methoxy-, methyl ester (CAS 61324-61-6). The search did not yield any studies featuring a direct head-to-head comparison with a close structural analog (e.g., the ethyl ester, the free carboxylic acid, or the amino congener) under identical experimental conditions. The single identified primary research application reports the use of the compound as a reagent in cyclic orthoester formation but does not present comparative performance data against alternative reagents. High-strength differential evidence is therefore unavailable for this compound at this time.

Corticosteroid Synthesis Orthoester Protection Pharmaceutical Intermediates

Validated Application Scenarios


Intermediate for Methylprednisolone 17α-Ester Prodrugs

The compound (in its hydrochloride salt form) has been employed as a reagent to introduce a functionalized ester group at the 17α-position of corticosteroids via acid-catalyzed formation and subsequent hydrolysis of a cyclic orthoester intermediate . This specific application is documented in the synthesis of 21-desoxy-21-chlorocorticosteroid derivatives aimed at separating topical anti-inflammatory activity from systemic effects. Procurement of the free base may be considered for analogous synthetic protocols where in-situ generation of the imine reagent is preferred.

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